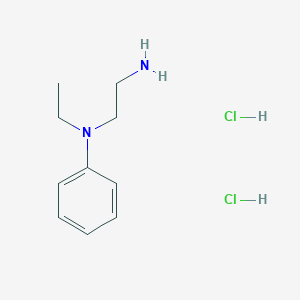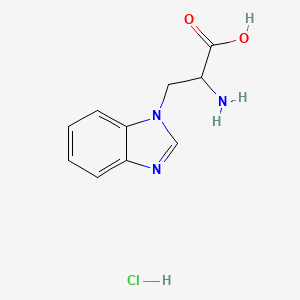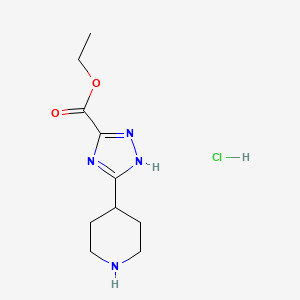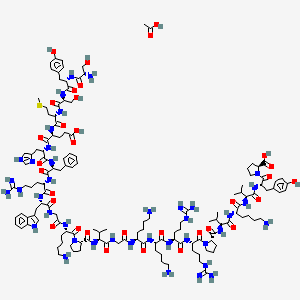
醋酸盐
描述
Tetracosactrin acetate, also known as Tetracosactide acetate or Cosyntropin, is a synthetically-derived subunit of the endogenous peptide pituitary hormone adrenocorticotropic hormone (ACTH) . It consists of the first 24 amino acids from the amino terminal of ACTH . This agent stimulates the adrenal secretion of specific adrenal steroids that can be measured in the plasma . It is currently used for the research of ulcerative colitis and Crohn’s disease, juvenile/adult rheumatoid arthritis, and osteoarthrosis .
Synthesis Analysis
Tetracosactrin is a synthesized polypeptide with an amino acid sequence including 1 to 24 of the 1 to 39 chain of the naturally occurring corticotropin . It has adrenocortical stimulatory action equivalent to that of natural corticotropin .Molecular Structure Analysis
The molecular formula of Tetracosactrin acetate is C136H210N40O31S . The molecular weight is 2933.4 g/mol .Physical And Chemical Properties Analysis
Tetracosactrin acetate is a solid substance . The color is white to off-white . The molecular weight is 2933.44 .科学研究应用
Diagnostic Agent in Adrenocortical Insufficiency
Tetracosactrin acetate: is used as a diagnostic agent for adrenocortical insufficiency. It is identical to the 24-amino acid segment at the N-terminal of adrenocorticotropic hormone (ACTH), which stimulates the production of corticosteroids in the adrenal cortex . This application is crucial for the screening of patients with suspected adrenal gland disorders.
Management of Acute Gout
The compound has been employed in the adjunct therapy for the treatment of acute gout. It aids in reducing inflammation and pain associated with gout attacks by modulating the body’s immune response .
Treatment of Acute Rheumatic Fever
In the field of rheumatology, Tetracosactrin acetate is used in managing acute rheumatic fever. It helps in controlling the inflammatory response that is characteristic of this condition .
Bell’s Palsy Management
Researchers have explored the use of Tetracosactrin acetate in the management of Bell’s palsy. This application leverages the compound’s ability to reduce inflammation and aid in the recovery of nerve function .
Ophthalmic Conditions
Tetracosactrin acetate: has applications in treating various ophthalmic conditions such as choroiditis, conjunctivitis, iritis, and keratitis. Its anti-inflammatory properties are beneficial in managing these eye-related disorders .
Dermatological Applications
In dermatology, Tetracosactrin acetate is used for the management of conditions like dermatomyositis and exfoliative dermatitis. It helps in reducing skin inflammation and promoting healing .
Autoimmune Disorders
The compound has shown promise in the treatment of autoimmune disorders such as lupus erythematosus. It modulates the immune system’s response, thereby reducing the severity of symptoms associated with these conditions .
Pharmaceutical Research
Tetracosactrin acetate: is also a subject of ongoing pharmaceutical research. Scientists are investigating its potential in new therapeutic areas and its mechanism of action at the molecular level .
作用机制
Target of Action
Tetracosactrin acetate, also known as Cosyntropin, is a synthetic peptide that is identical to the 24-amino acid segment at the N-terminal of adrenocorticotropic hormone (ACTH) . The primary target of Tetracosactrin acetate is the adrenal cortex, where it stimulates the biosynthesis of glucocorticoids, mineralocorticoids, and to a lesser extent, androgens .
Mode of Action
Tetracosactrin acetate combines with a specific receptor in the adrenal cell plasma membrane .
Biochemical Pathways
The site of action of ACTH is the plasma membrane of the adrenocortical cells, where it binds to a specific receptor . The hormone-receptor complex activates adenylate cyclase, stimulating the production of cyclic AMP (adenosine monophosphate) and promoting the synthesis of pregnenolone from cholesterol . From pregnenolone, the various corticosteroids are produced via different enzymatic pathways .
Pharmacokinetics
Tetracosactrin acetate is absorbed onto a zinc phosphate complex, which ensures the sustained release of the active substance from the intramuscular injection site . After an intramuscular injection of 1mg tetracosactrin, the radioimmunologically determined plasma concentrations of tetracosactrin acetate range between 200 to 300pg/ml and are maintained for 12 hours . Tetracosactrin is rapidly distributed and concentrated in the adrenals and kidneys, leading to a rapid decrease in its plasma levels .
Result of Action
The result of Tetracosactrin acetate’s action is the increased production of corticosteroids in the adrenal cortex . This leads to increased levels of cortisol in the body, which are maintained up to 24 hours and return to basal levels after around 36-48 hours .
Action Environment
The action of Tetracosactrin acetate is influenced by the physiological environment of the adrenal cortex. The presence of specific receptors in the adrenal cell plasma membrane is crucial for the compound’s action . The compound’s efficacy and stability may also be influenced by factors such as the concentration of cholesterol, the availability of enzymes involved in corticosteroid synthesis, and the overall health and function of the adrenal cortex.
安全和危害
属性
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H210N40O31S.C2H4O2/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79;1-2(3)4/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151);1H3,(H,3,4)/t86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,110-,111-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSGCNRPXJYVQS-GLMYKROOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H214N40O33S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2993.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetracosactrin acetate | |
CAS RN |
60189-34-6 | |
| Record name | alpha1-24-Corticotropin acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1383291.png)
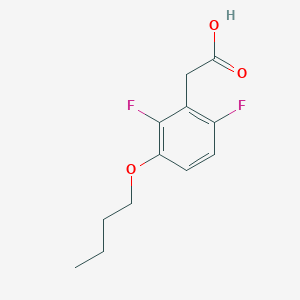
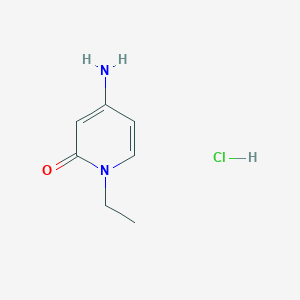
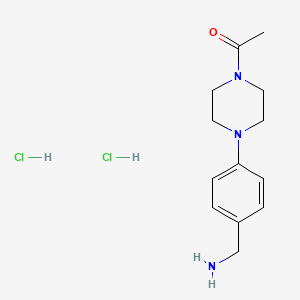
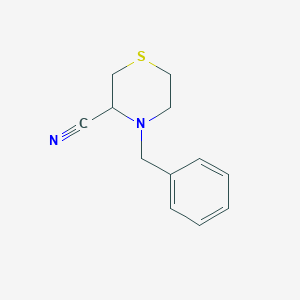
![(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride](/img/structure/B1383298.png)

![4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1383303.png)
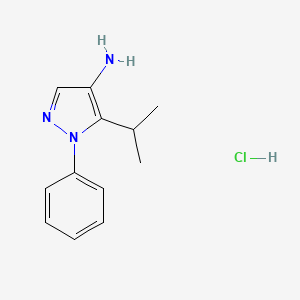
![2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1383307.png)
